2,4-Diethyloctane-1,5-diol
Overview
Description
2,4-Diethyloctane-1,5-diol is an organic compound with the molecular formula C12H26O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in the preparation of thermosetting materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyloctane-1,5-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reduction of corresponding diketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of precursors under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyloctane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2,4-Diethyloctane-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Mechanism of Action
The mechanism of action of 2,4-Diethyloctane-1,5-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, these interactions can affect enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene glycol): A simple diol used as an antifreeze and in the production of polyester fibers.
1,2-Propanediol (Propylene glycol): Used in food processing and pharmaceuticals.
1,4-Butanediol: Used in the production of plastics and elastic fibers.
Uniqueness
2,4-Diethyloctane-1,5-diol is unique due to its branched structure, which imparts different physical and chemical properties compared to linear diols. This branching can affect its reactivity and interactions with other molecules, making it valuable in specific industrial and research applications .
Properties
IUPAC Name |
2,4-diethyloctane-1,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-4-7-12(14)11(6-3)8-10(5-2)9-13/h10-14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKYZXPQXKTGRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)CC(CC)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915794 | |
Record name | 2,4-Diethyloctane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94277-83-5 | |
Record name | 2,4-Diethyl-1,5-octanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94277-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diethyloctane-1,5-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094277835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diethyloctane-1,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diethyloctane-1,5-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties and applications of 2,4-Diethyloctane-1,5-diol as described in the research?
A1: The research paper "Oligomers and polymers based on diethyloctanediols, processes for their preparation and their use" [] focuses on the utilization of this compound as a monomer in the production of oligomers and polymers. Specifically, the research highlights its use in creating polyesters for 2k-polyurethane lacquers. This suggests that the compound possesses properties suitable for polymerization and film formation, contributing to the desired characteristics of these lacquers.
Q2: How does the structure of this compound lend itself to its use in polymers?
A2: this compound possesses two hydroxyl (-OH) groups, making it a diol. These hydroxyl groups are reactive sites that can participate in polymerization reactions, forming ester linkages with suitable co-monomers. This ability to form linkages through its hydroxyl groups is crucial for its incorporation into polyester chains, ultimately contributing to the properties of the final polymer material, such as those found in 2k-polyurethane lacquers as mentioned in the research [].
Q3: Are there alternative uses for this compound based polymers besides lacquers?
A3: While the research focuses on lacquer applications, the paper also mentions that the oligomers and polymers derived from this compound can be used in the production of molding compounds and adhesives []. This suggests a broader potential for this compound in various material science applications beyond coatings, depending on the specific properties achieved through polymerization and formulation.
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